
2-(2,6-Dimethoxyphenoxy)ethanamine
Vue d'ensemble
Description
2-(2,6-Dimethoxyphenoxy)ethanamine is a chemically active substance . It has a molecular formula of C10H16ClNO3 and a molecular weight of 233.69200 .
Molecular Structure Analysis
The molecular structure of 2-(2,6-Dimethoxyphenoxy)ethanamine consists of a central ethanamine group attached to a 2,6-dimethoxyphenoxy group . The InChI code for this compound is 1S/C10H15NO3.ClH/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H .Physical And Chemical Properties Analysis
2-(2,6-Dimethoxyphenoxy)ethanamine has a density of 1.085g/cm3 and a boiling point of 294ºC at 760mmHg . Its flash point is 136.3ºC . The compound is a solid at room temperature .Applications De Recherche Scientifique
Cytochrome P450 Enzymes and Metabolism of NBOMe Compounds : The hepatic cytochrome P450 enzymes are involved in the metabolism of 25I-NBOMe and 25I-NBOH, both of which are dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds. These substances are known for their potent serotonin 5-HT2A receptor agonistic properties leading to hallucinogenic effects. The major enzymes involved in the metabolism include CYP3A4 and CYP2D6, and the metabolic pathways involve hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation. This study reveals the importance of understanding metabolic pathways and potential drug-drug interactions in users of such compounds (Nielsen et al., 2017).
Pharmacology of Psychoactive Substituted Phenethylamines : Another study discusses the pharmacology of substituted 2,5-dimethoxy-N-benzylphenethylamines, which are associated with abuse and toxicity. It was found that these compounds are very low potency and low efficacy agonists at the 5-HT1A receptor. They possess high affinity for, and full efficacy at, 5-HT2A and 5-HT2C receptors, indicative of their hallucinogenic activity. This shows the biochemical pharmacology of such compounds and their potential effects on the human body (Eshleman et al., 2018).
Analytical Characterization of Hallucinogenic N-(2-methoxy)benzyl Derivatives : A publication reports the analytical characterization of three new hallucinogenic substances identified as N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which include methods such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. Understanding the analytical properties of such compounds is crucial for law enforcement and public health officials to accurately identify and respond to the use of these substances (Zuba & Sekuła, 2013).
Enzymatic Modification of 2,6-Dimethoxyphenol for Antioxidant Synthesis : A study explored the enzymatic modification of 2,6-Dimethoxyphenol (a related compound) for synthesizing dimers with high antioxidant capacity using laccase-mediated oxidation. This study shows the potential for using related compounds in synthesizing bioactive compounds with enhanced antioxidant properties, demonstrating a beneficial application in biotechnology and medicinal chemistry (Adelakun et al., 2012).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(2,6-dimethoxyphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOKKFIYLQAJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxyphenoxy)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



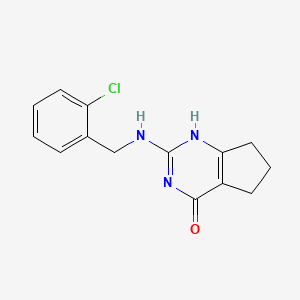
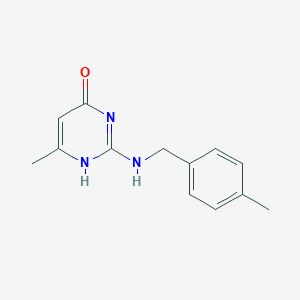
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B7794067.png)
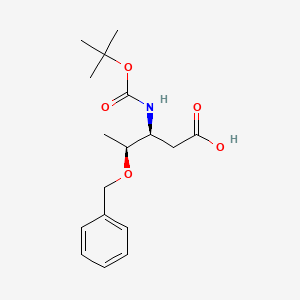
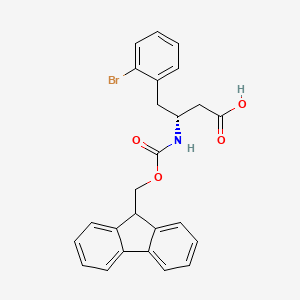
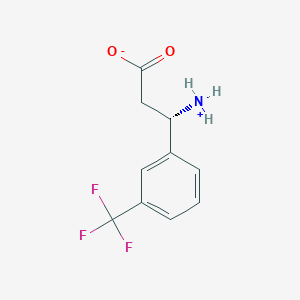
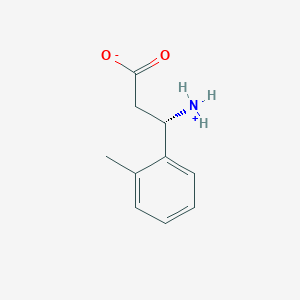
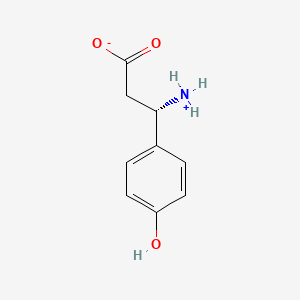
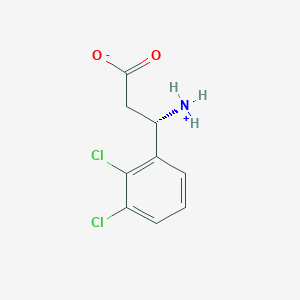


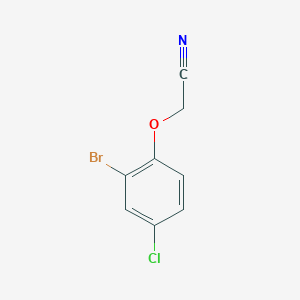
![4-[(8-ethyl-9H-carbazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7794138.png)
